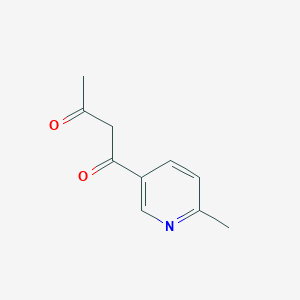

1-(6-Methylpyridin-3-yl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-3-4-9(6-11-7)10(13)5-8(2)12/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRPGSMZYAPOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603652 | |

| Record name | 1-(6-Methylpyridin-3-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56703-83-4 | |

| Record name | 1-(6-Methylpyridin-3-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6 Methylpyridin 3 Yl Butane 1,3 Dione

Strategic Design of Precursors and Starting Materials

The effective synthesis of 1-(6-methylpyridin-3-yl)butane-1,3-dione relies on a retrosynthetic analysis that breaks down the molecule into readily available or easily synthesizable starting materials. This strategic design focuses on key precursors that provide the core pyridine (B92270) structure and the β-diketone side chain.

Utilization of Pyridine and Acetophenone Derivatives

The foundational structure of the target molecule is the 6-methylpyridine ring. Therefore, derivatives of 6-methylpyridine are essential starting materials. A common precursor is an ester of 6-methylnicotinic acid, such as methyl 6-methylnicotinate (B8608588) or ethyl 6-methylnicotinate. researchgate.netgoogle.com These esters can be prepared from 2-methyl-5-ethylpyridine through oxidation. researchgate.net

The butane-1,3-dione portion of the molecule is typically introduced using a ketone that can provide a two-carbon acetyl group or a related synthon. Acetophenone derivatives, in a broader sense, represent ketones that can be used in condensation reactions. For the synthesis of the unsubstituted butane-1,3-dione chain, acetone (B3395972) is the most direct and common reagent. The reaction between a pyridine derivative (like an ester) and a ketone (like acetone) is a key strategy for forming the desired carbon-carbon bond. ucla.edu

Role of β-Diketone Synthons

In retrosynthetic terms, 1-(6-methylpyridin-3-yl)butane-1,3-dione can be disconnected to reveal the key synthons, or synthetic equivalents, that form the β-diketone structure. researchgate.net The bond between the carbonyl carbon attached to the pyridine ring and the adjacent methylene (B1212753) group is a logical point for disconnection.

This disconnection yields two primary synthons:

An acyl cation synthon derived from the 6-methylpyridine-3-carbonyl group. The corresponding synthetic equivalent is typically an ester of 6-methylnicotinic acid.

An acetyl anion synthon (an enolate of acetone). The synthetic equivalent for this is acetone, which can be deprotonated by a strong base to form the required nucleophile. wikipedia.org

This retrosynthetic approach highlights the importance of the Claisen condensation and related reactions in forming the β-diketone linkage. researchgate.net

Classical and Modern Synthetic Routes

The construction of 1-(6-methylpyridin-3-yl)butane-1,3-dione can be achieved through several established synthetic pathways. These routes primarily involve condensation reactions for the formation of the 1,3-diketone and may also utilize organometallic reagents for carbon-carbon bond formation.

Reactions Involving Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful tools for forming carbon-carbon bonds. mnstate.eduresearchgate.net In the context of synthesizing pyridine-containing ketones, these reagents can be employed to react with pyridine-derived esters or other carbonyl compounds.

For instance, a known process for a related compound involves the reaction of the methyl ester of 6-methylpyridine-3-carboxylic acid with a Grignard reagent, tert-butylmagnesium chloride, to form a ketone. googleapis.com This demonstrates the feasibility of using organometallic reagents to functionalize the 3-position of the 6-methylpyridine ring. The synthesis of 3-acetyl-6-methylpyridin-2(1H)-one has been achieved using methylmagnesium bromide, further illustrating the utility of Grignard reagents in this area of synthesis. chemicalbook.com The reaction of bulky acyl chlorides with methyllithium (B1224462) has also been shown to produce 1,3-diketones, suggesting a potential, though less common, route. mdpi.com

Table 1: Examples of Organometallic Reagents in Pyridine Derivatization

| Organometallic Reagent | Pyridine Substrate | Product Type |

| tert-Butylmagnesium chloride | Methyl 6-methylnicotinate | Ketone |

| Methylmagnesium bromide | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Acetylpyridine derivative |

| Methyllithium | Bulky acyl chlorides | 1,3-Diketone |

Condensation Approaches for 1,3-Diketone Formation

The most prevalent and direct method for synthesizing β-diketones is the Claisen condensation. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base. libretexts.orgorganic-chemistry.org For the synthesis of 1-(6-methylpyridin-3-yl)butane-1,3-dione, a mixed Claisen condensation is employed. ucla.edu

A well-documented procedure for a closely related compound, 1-(pyridin-3-yl)butane-1,3-dione (B1296583), utilizes the reaction of methyl nicotinate (B505614) with acetone in the presence of a strong base like sodium methoxide (B1231860). By analogy, 1-(6-methylpyridin-3-yl)butane-1,3-dione can be synthesized by reacting an ester of 6-methylnicotinic acid (e.g., methyl 6-methylnicotinate) with acetone.

The mechanism of this reaction involves the following key steps:

Deprotonation of acetone by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate.

Nucleophilic attack of the acetone enolate on the carbonyl carbon of the methyl 6-methylnicotinate.

Elimination of the methoxide leaving group to form the β-diketone.

The reaction is typically driven to completion by the deprotonation of the newly formed β-diketone, which has an acidic methylene proton, by the alkoxide base. wikipedia.org An acidic workup is then required to neutralize the enolate and isolate the final product.

Table 2: Reagents for Claisen Condensation Synthesis of 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Reagent | Role |

| Methyl 6-methylnicotinate | Pyridine-containing electrophile |

| Acetone | Enolizable ketone (nucleophile precursor) |

| Sodium Methoxide | Strong base |

| Tetrahydrofuran (B95107) (THF) | Solvent |

| Dilute Acid (e.g., HCl) | For workup |

Palladium-Catalyzed Coupling Strategies for Structural Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of heterocyclic compounds, including derivatives of 1-(6-methylpyridin-3-yl)butane-1,3-dione. These methods allow for the precise introduction of a wide array of substituents onto the pyridine ring, enabling the synthesis of diverse analogues. For instance, Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds, linking aryl or vinyl groups to the pyridine core. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

The development of specialized ligands has significantly broadened the scope of these reactions. Catalyst systems based on ligands such as BrettPhos and RuPhos have demonstrated high efficiency and functional group tolerance in C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org The strategic application of these palladium-catalyzed reactions was instrumental in the synthesis of 6,8-disubstituted 1,7-naphthyridines, a class of potent phosphodiesterase type 4D inhibitors, highlighting the utility of this approach in medicinal chemistry. nih.gov In the synthesis of novel imidazopyridine analogues, a Suzuki coupling reaction was successfully integrated into a one-pot, two-step sequence, demonstrating the compatibility of palladium catalysis with multi-component reaction strategies. nih.gov

Emerging Synthetic Pathways

Microbial Synthesis and Biotransformation Potential

The application of microbial and enzymatic processes for the synthesis of complex organic molecules is a rapidly growing field, offering potential advantages in terms of sustainability and selectivity. While specific literature detailing the microbial synthesis of 1-(6-methylpyridin-3-yl)butane-1,3-dione is not extensively documented, the general potential for biotransformation remains an area of interest. The synthesis and evaluation of various pyridine derivatives for antimicrobial and antifungal activities suggest a basis for interaction with biological systems, which could be exploited for biocatalytic production routes in the future. nih.gov

One-Pot Synthesis and Improved Process Development for Analogues

One-pot synthesis, where multiple reaction steps are performed in a single reactor without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. This approach is particularly valuable in the development of analogues of 1-(6-methylpyridin-3-yl)butane-1,3-dione. A notable example is the one-pot synthesis of an intermediate for Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which streamlines the manufacturing process. googleapis.comgoogle.com

Furthermore, multi-component one-pot syntheses have been developed for structurally related heterocyclic systems. For instance, a one-pot, two-step synthesis for tri-substituted-condensed-imidazopyridines has been reported, which proceeds without a catalyst for the initial cyclization, followed by a palladium-catalyzed Suzuki coupling. nih.gov Such methodologies, which combine multiple transformations into a single operation, represent a significant improvement in process development for creating libraries of complex molecules for biological screening.

Reaction Optimization and Yield Enhancement Strategies

Solvent Effects and Reaction Conditions

The optimization of reaction conditions, particularly the choice of solvent, is critical for maximizing the yield and purity of 1-(6-methylpyridin-3-yl)butane-1,3-dione and its derivatives. The classical synthesis of related 1-(pyridin-3-yl)butane-1,3-diones via Claisen condensation is typically performed in an aprotic polar solvent like tetrahydrofuran (THF). THF is effective at solvating the reactants and the sodium methoxide base while facilitating the reaction at room temperature over an extended period. The reaction temperature, duration, and method of quenching are all crucial parameters that must be controlled to achieve optimal results. For example, in the synthesis of a key intermediate for Etoricoxib, the reaction is conducted at an elevated temperature of 65-70°C to drive the reaction to completion, with molar yields reported to be as high as 90%. googleapis.com

| Reaction Type | Reactants | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Claisen Condensation | Methylpyridine-3-carboxylate, Acetone, Sodium methoxide | THF | Room temperature, 72 hours | Not specified, but successful isolation | |

| Grignard-type Reaction | Methyl ester of 6-methylpyridine-3-carboxylic acid, Magnesium dianion | THF | 65-70°C, 1 hour | 90% (molar yield in solution) | googleapis.com |

| One-Pot Cyclization/Coupling | 3-Bromopyridine-2-amine, 3-Bromopentane-2,4-dione, Boronic acids | THF/Water | 60°C, 4 hours for each step | High yield | nih.gov |

Catalyst Systems for Enhanced Selectivity

The choice of catalyst is paramount for achieving high selectivity and yield in the synthesis of 1-(6-methylpyridin-3-yl)butane-1,3-dione analogues. In palladium-catalyzed cross-coupling reactions, the ligand coordinated to the palladium center dictates the catalyst's activity and selectivity. Ligands like BrettPhos and RuPhos have been identified as being particularly effective for a broad range of C-N coupling reactions, enabling the synthesis of complex molecules with high precision. rsc.org

In process development, there is also a drive to replace certain catalysts to improve the economic and environmental profile of the synthesis. For example, an improved process for preparing an Etoricoxib intermediate was specifically designed to avoid the use of tungsten-based catalysts, which were employed in previous oxidative steps. googleapis.com The development of catalyst-free steps in one-pot syntheses, as seen in the formation of imidazopyridines prior to a Suzuki coupling, also represents a significant advance in enhancing process efficiency and selectivity. nih.gov

| Reaction Type | Catalyst System | Purpose | Key Advantage | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling | Palladium with BrettPhos or RuPhos ligands | Formation of carbon-nitrogen bonds | Wide scope, high robustness, low catalyst loading | rsc.org |

| Suzuki Coupling | Pd(dppf)Cl₂ | Formation of carbon-carbon bonds with boronic acids | Effective in one-pot sequences | nih.gov |

| Intermediate Synthesis | Grignard Reagent (t-BuMgCl) | Formation of ethanone (B97240) intermediate | Avoids the use of tungsten-based catalysts | googleapis.com |

Impurity Profiling and Control in Synthesis

A critical aspect of the synthesis of 1-(6-methylpyridin-3-yl)butane-1,3-dione is the identification and control of process-related impurities. These impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the product. A thorough understanding of the reaction mechanism and the chemical properties of the involved species is essential for developing a robust impurity control strategy.

Potential Impurities:

The primary synthetic route, the Claisen condensation, can lead to the formation of several predictable impurities. The most common of these are unreacted starting materials and by-products from competing side reactions.

Unreacted Starting Materials: Incomplete conversion will result in the presence of ethyl 6-methylnicotinate and acetone in the final product mixture.

Side-Reaction By-products: The strong base used in the Claisen condensation can also catalyze the self-condensation of acetone, an aldol (B89426) condensation reaction. libretexts.org This side reaction can produce impurities such as diacetone alcohol and mesityl oxide, which can complicate the purification process.

Solvent and Base-Related Impurities: Residual ethanol (B145695) (from the use of sodium ethoxide or as a by-product from the reaction of ethyl 6-methylnicotinate) and the solvent used for the reaction (e.g., THF) may also be present.

Analytical Detection and Profiling:

To effectively control impurities, robust analytical methods are required for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridyl β-diketones and related compounds. helixchrom.combldpharm.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, can effectively separate the target compound from its potential impurities. UV detection is typically suitable for these aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the detection of more volatile impurities such as residual acetone, ethanol, and mesityl oxide. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation of the final product and any isolated, unknown impurities. rsc.orgchemicalbook.com

Control Strategies:

Control over the formation of impurities is achieved through careful optimization of reaction conditions and effective purification methods.

Reaction Optimization: To minimize unreacted starting materials, the stoichiometry of the reactants can be adjusted. Using a slight excess of acetone can help drive the reaction to completion. The choice of base and reaction temperature are also critical; for instance, using a stronger, non-nucleophilic base might reduce certain side reactions. d-nb.info Controlling the reaction temperature is crucial to balance the rate of the desired Claisen condensation against the rates of undesirable side reactions like the self-condensation of acetone. d-nb.info

Purification: After the reaction is complete, a carefully designed work-up and purification procedure is essential. This typically involves quenching the reaction with a mild acid, followed by extraction to separate the product from water-soluble salts. The crude product can then be purified by techniques such as column chromatography over silica (B1680970) gel to separate the desired 1-(6-methylpyridin-3-yl)butane-1,3-dione from less polar by-products and any remaining starting ester. chemicalbook.com Recrystallization from an appropriate solvent system can be a highly effective final step for achieving high purity. Another purification technique for β-diketones involves the formation of copper(II) chelate complexes, which can be precipitated, isolated, and then decomposed to yield the purified β-diketone. nih.gov

Below is a table summarizing the potential impurities, their likely origin, and strategies for their control.

| Impurity Name | Chemical Structure | Potential Origin | Control Strategy |

|---|---|---|---|

| Ethyl 6-methylnicotinate |  | Unreacted starting material | Optimize reactant stoichiometry; monitor reaction completion by HPLC/GC; purification by column chromatography. |

| Acetone |  | Unreacted starting material | Use of a slight excess to ensure complete reaction of the ester; removal during work-up and under vacuum. |

| Diacetone alcohol |  | Self-condensation of acetone (Aldol condensation) | Control of reaction temperature and base concentration; purification by column chromatography. |

| Mesityl oxide |  | Dehydration of diacetone alcohol | Control of reaction temperature and prevention of acidic conditions during work-up; purification by column chromatography. |

| Ethanol |  | By-product of the condensation reaction (from ethyl ester) or use of sodium ethoxide | Removal during solvent evaporation under reduced pressure. |

Chemical Reactivity and Transformation Studies of 1 6 Methylpyridin 3 Yl Butane 1,3 Dione

Fundamental Reaction Pathways of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic heterocycle. The presence of the electronegative nitrogen atom significantly influences its reactivity, distinguishing it from benzene.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.org This reduced reactivity is due to the electron-withdrawing effect of the nitrogen atom, which decreases the electron density of the ring. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom can be protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

Electrophilic attack preferentially occurs at the 3- and 5-positions. The intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized because one of the resonance structures places a positive charge directly on the electronegative nitrogen atom. quimicaorganica.orgquora.com In the case of 1-(6-Methylpyridin-3-yl)butane-1,3-dione, the substituents on the ring modulate this reactivity. The methyl group at the 6-position is electron-donating, which slightly activates the ring, while the butane-1,3-dione substituent at the 3-position is electron-withdrawing, further deactivating it.

Table 1: Influence of Substituents on Electrophilic Substitution

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Nitrogen Atom | 1 | -I, -M (Inductive, Mesomeric) | Strongly Deactivating | Meta-directing (to C-3, C-5) |

| Methyl Group | 6 | +I (Inductive) | Activating | Ortho, Para-directing (to C-5) |

| Butane-1,3-dione | 3 | -I, -M (Inductive, Mesomeric) | Deactivating | Meta-directing (to C-5) |

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions where electron density is lowest. uoanbar.edu.iqyoutube.com The reactivity of pyridine towards nucleophiles is so pronounced that even a powerful base like the hydride ion (:H-) can be displaced in certain reactions. uoanbar.edu.iq The formation of pyridinium salts enhances the ring's susceptibility to nucleophilic substitution. youtube.com For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, nucleophilic attack would be most favored at the 2- and 4-positions.

The nitrogen atom in the pyridine ring can be readily oxidized by reagents such as peroxy acids to form a pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the ring.

The formation of the N-oxide increases the electron density in the ring, particularly at the 2- and 4-positions, making it more reactive towards electrophilic substitution. youtube.com This activation provides a synthetic route to introduce substituents that are otherwise difficult to incorporate. For example, nitration of pyridine N-oxide occurs readily at the 4-position. The N-oxide group can later be removed by reduction if desired.

The pyridine ring can be reduced to the corresponding saturated heterocyclic compound, piperidine. This transformation eliminates the aromaticity of the ring. The reduction is typically achieved through catalytic hydrogenation using catalysts like nickel or platinum, or by using sodium metal in ethanol (B145695). uoanbar.edu.iq The conversion to a piperidine derivative results in a significant change in the molecule's geometry from planar to a non-planar chair conformation, altering its physical and chemical properties.

Reactivity of the β-Diketone System

The β-diketone (or 1,3-diketone) moiety is a highly versatile functional group characterized by the presence of an acidic methylene (B1212753) group positioned between two carbonyl groups. mdpi.com

β-Diketones exhibit keto-enol tautomerism, existing as an equilibrium mixture of the diketo form and one or more enol forms. mdpi.comlibretexts.org For simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. However, for β-diketones, the enol form can be significantly populated. libretexts.org

The stability of the enol tautomer is attributed to two main factors:

Conjugation: The carbon-carbon double bond of the enol is conjugated with the remaining carbonyl group and, in the case of 1-(6-Methylpyridin-3-yl)butane-1,3-dione, with the aromatic pyridine ring. This extended π-system provides resonance stabilization. stackexchange.com

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. youtube.com

The position of the keto-enol equilibrium is sensitive to the solvent. researchgate.net Nonpolar solvents tend to favor the enol form, which can self-associate via the intramolecular hydrogen bond, whereas polar, protic solvents can disrupt this internal hydrogen bond and stabilize the keto form.

Table 2: Keto-Enol Equilibrium of Acetylacetone (B45752) (a representative β-diketone) in Various Solvents

| Solvent | % Enol Form |

|---|---|

| Gas Phase | 92 |

| Cyclohexane (nonpolar) | 97 |

| Benzene (nonpolar) | 86 |

| Acetone (B3395972) (polar aprotic) | 76 |

| Water (polar protic) | 15 |

Note: Data is for the representative compound acetylacetone to illustrate solvent effects on the equilibrium.

The protons on the central methylene carbon of the β-diketone system are notably acidic. This is due to the inductive electron-withdrawing effect of the two adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base (the enolate).

This stable enolate is an excellent nucleophile and readily undergoes reactions with various electrophiles.

Alkylation: The enolate can be alkylated by reaction with alkyl halides or other alkylating agents. This C-alkylation occurs at the central carbon, forming a new carbon-carbon bond. nih.gov

Acylation: Reaction of the enolate with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of a triketone derivative.

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from β-diketone precursors. mdpi.com

Cyclization Reactions with Bifunctional Reagents

The butane-1,3-dione portion of 1-(6-methylpyridin-3-yl)butane-1,3-dione is an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with bifunctional nucleophiles. These reactions typically proceed via a nucleophilic attack on the carbonyl carbons followed by a cyclization-dehydration sequence.

A prominent example of this reactivity is the Knorr pyrazole synthesis and related reactions, where the 1,3-dicarbonyl compound reacts with hydrazine or its derivatives to yield pyrazoles. The reaction of 1-(6-methylpyridin-3-yl)butane-1,3-dione with hydrazine hydrate would be expected to produce 3-methyl-5-(6-methylpyridin-3-yl)-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the dione (B5365651) and the hydrazine.

Similarly, the reaction with other bifunctional reagents such as guanidine or amidines can lead to the formation of pyrimidine derivatives. For instance, the condensation of 1-(6-methylpyridin-3-yl)butane-1,3-dione with guanidine would yield 2-amino-4-methyl-6-(6-methylpyridin-3-yl)pyrimidine. A general procedure for a similar synthesis involves reacting a guanidine salt with a β-diketone in an aqueous alkaline medium google.com.

The following table summarizes the expected products from the cyclization of 1-(6-methylpyridin-3-yl)butane-1,3-dione with various bifunctional reagents, based on established synthetic protocols for β-diketones.

| Bifunctional Reagent | Expected Product | Heterocyclic Core |

| Hydrazine Hydrate | 3-Methyl-5-(6-methylpyridin-3-yl)-1H-pyrazole | Pyrazole |

| Phenylhydrazine | 3-Methyl-1-phenyl-5-(6-methylpyridin-3-yl)-1H-pyrazole | Pyrazole |

| Guanidine | 2-Amino-4-methyl-6-(6-methylpyridin-3-yl)pyrimidine | Pyrimidine |

| Urea | 4-Methyl-6-(6-methylpyridin-3-yl)pyrimidin-2(1H)-one | Pyrimidine |

| Thiourea | 4-Methyl-6-(6-methylpyridin-3-yl)pyrimidine-2(1H)-thione | Pyrimidine |

Derivatization Strategies for Functional Group Introduction

The structure of 1-(6-methylpyridin-3-yl)butane-1,3-dione offers several avenues for derivatization, allowing for the introduction of new functional groups and the modification of its physicochemical properties.

Modification of the Methyl Group on the Pyridine Ring

The methyl group at the 6-position of the pyridine ring is a handle for various chemical transformations. Oxidation of this methyl group can lead to the corresponding carboxylic acid, 3-(butane-1,3-dionyl)-6-pyridinecarboxylic acid, which can then be further functionalized. Various oxidizing agents can be employed for this purpose.

Halogenation of the methyl group provides another route for derivatization. For example, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions can introduce a halogen atom, yielding 1-(6-(halomethyl)pyridin-3-yl)butane-1,3-dione. These halogenated derivatives are versatile intermediates for nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | KMnO4, H2O, heat | 3-(Butane-1,3-dionyl)-6-pyridinecarboxylic acid |

| Bromination | N-Bromosuccinimide (NBS), CCl4, light | 1-(6-(Bromomethyl)pyridin-3-yl)butane-1,3-dione |

| Chlorination | N-Chlorosuccinimide (NCS), CCl4, light | 1-(6-(Chloromethyl)pyridin-3-yl)butane-1,3-dione |

Derivatization at the Butane-1,3-dione Backbone

The butane-1,3-dione backbone contains an active methylene group (the C2 position) flanked by two carbonyl groups. The protons on this carbon are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This reaction introduces an alkyl group at the C2 position of the dione. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation.

Acylation: Reaction of the enolate with an acyl chloride or anhydride results in the introduction of an acyl group at the C2 position, leading to the formation of a β-triketone. These compounds are of interest in coordination chemistry and as synthetic intermediates.

The table below outlines some potential derivatization reactions at the butane-1,3-dione backbone.

| Reaction Type | Reagent(s) | Expected Product |

| Alkylation | 1. NaH, THF; 2. CH3I | 2-Methyl-1-(6-methylpyridin-3-yl)butane-1,3-dione |

| Acylation | 1. NaH, THF; 2. CH3COCl | 2-Acetyl-1-(6-methylpyridin-3-yl)butane-1,3-dione |

| Knoevenagel Condensation | Benzaldehyde, piperidine, ethanol | 2-(Phenylmethylene)-1-(6-methylpyridin-3-yl)butane-1,3-dione |

These derivatization strategies highlight the versatility of 1-(6-methylpyridin-3-yl)butane-1,3-dione as a building block for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry. Further research into the specific reaction conditions and the exploration of a broader range of reagents will undoubtedly expand the synthetic utility of this compound.

Coordination Chemistry of 1 6 Methylpyridin 3 Yl Butane 1,3 Dione

Ligand Characteristics and Chelation Modes

The coordination behavior of 1-(6-methylpyridin-3-yl)butane-1,3-dione is primarily dictated by the presence of two key functional groups: the β-diketone system and the 6-methylpyridine ring. These groups can act independently or cooperatively to bind metal centers. The ligand exists in a tautomeric equilibrium between its keto and enol forms, with the enol form being readily deprotonated to form a monoanionic ligand that is an excellent chelating agent.

The most common coordination mode for β-diketones is as a bidentate, monoanionic ligand that binds to a metal ion through its two oxygen atoms. Upon deprotonation of the enolic proton, the ligand, 1-(6-methylpyridin-3-yl)butane-1,3-dionate, forms a stable six-membered chelate ring with a metal center. This O,O'-bidentate chelation is characteristic of the archetypal β-diketone, acetylacetone (B45752) (acac), and is the foundational binding mode for this class of ligands. The resulting metal-ligand bond is stabilized by the delocalization of π-electrons across the chelate ring, which imparts significant thermodynamic stability to the resulting complexes.

Beyond the primary bidentate chelation, the pyridine (B92270) nitrogen atom introduces the potential for higher-order coordination. The nitrogen's lone pair of electrons can act as a donor to a metal center, allowing the ligand to bridge two different metal ions or, in some cases, to act as a tridentate ligand to a single, larger metal ion.

More commonly, the pyridine group allows a simple mononuclear complex to act as a "metalloligand" for the construction of more complex polynuclear structures. For instance, a closely related ligand, 1-(4-pyridyl)butane-1,3-dione, first forms a stable octahedral complex, such as [M(L)3], through O,O'-bidentate chelation with a metal(III) ion. researchgate.net The three pyridyl groups on the exterior of this primary complex remain available to coordinate to other metal centers, enabling the self-assembly of high-nuclearity coordination cages or coordination polymers. researchgate.netnih.gov This demonstrates that while the initial binding is bidentate, the pyridine nitrogen provides a vector for further coordination and the formation of extended structures.

The coordination properties of 1-(6-methylpyridin-3-yl)butane-1,3-dione are influenced by its specific substituents. The molecule has two key substituents compared to a simpler pyridyl-diketone: a methyl group on the diketone moiety (part of the butanoyl chain) and a methyl group at the 6-position of the pyridine ring.

Diketone Methyl Group: This terminal methyl group has a minimal electronic effect on the acidity of the enolic proton and the donor strength of the oxygen atoms. Its primary role is structural.

6-Methyl Pyridine Group: The methyl group at the 6-position of the pyridine ring (ortho to the nitrogen atom) can have a more significant impact. Electronically, it is a weak electron-donating group, which slightly increases the basicity (and thus the donor strength) of the pyridine nitrogen. Sterically, however, its presence near the nitrogen donor site can create steric hindrance, potentially influencing the geometry and stability of coordination involving this nitrogen atom. This steric effect could affect the formation of polynuclear structures by restricting the approach of a second metal center to the pyridine nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(6-methylpyridin-3-yl)butane-1,3-dione generally follows well-established procedures for β-diketonate complexes. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. A base is often added to facilitate the deprotonation of the ligand's enolic proton, promoting coordination.

This ligand readily forms complexes with a variety of divalent transition metal ions. The resulting complexes are typically neutral and crystalline solids, often soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The geometry of the resulting complex is dictated by the coordination number of the metal ion and the stoichiometry of the complex. For divalent metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), neutral complexes with a 1:2 metal-to-ligand ratio are common. cyberleninka.ruksu.edu.tr

The characterization of these complexes involves a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the β-diketonate is confirmed by a shift in the ν(C=O) and ν(C=C) stretching frequencies compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to ν(M-O) vibrations.

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide insight into the electronic structure and geometry of the metal center. For example, Co(II) and Ni(II) complexes are often octahedral, while Cu(II) complexes may adopt a distorted octahedral or square planar geometry. researchgate.net Zn(II) and Cd(II), having a d¹⁰ electronic configuration, are diamagnetic and typically form tetrahedral or octahedral complexes. cyberleninka.ru

Table 1: Expected Properties of M[1-(6-methylpyridin-3-yl)butane-1,3-dionate]₂ Complexes This table presents generalized properties based on typical observations for M(II) β-diketonate complexes.

| Metal Ion | Typical Coordination Geometry | d-Electron Configuration | Expected Magnetic Moment (μ_eff) [B.M.] |

|---|---|---|---|

| Co(II) | Octahedral | d⁷ | ~4.3 - 5.2 |

| Ni(II) | Octahedral | d⁸ | ~2.9 - 3.4 |

| Cu(II) | Distorted Octahedral / Square Planar | d⁹ | ~1.7 - 2.2 |

| Zn(II) | Tetrahedral / Octahedral | d¹⁰ | Diamagnetic |

| Cd(II) | Tetrahedral / Octahedral | d¹⁰ | Diamagnetic |

The stoichiometry of metal complexes in solution is often determined using methods such as molar ratio or Job's method of continuous variation. researchgate.net For divalent metal ions (M²⁺) reacting with the monoanionic 1-(6-methylpyridin-3-yl)butane-1,3-dionate (L⁻), the formation of neutral complexes typically results in a 1:2 metal-to-ligand stoichiometry, yielding ML₂ species.

The thermodynamic stability of these complexes in solution is quantified by their stability constants (log K). These constants are determined experimentally using techniques like potentiometric (pH-metric) titrations or spectrophotometry. The stability of metal-diketonate complexes is known to follow the Irving-Williams series for divalent metal ions of the first transition series. This trend describes the relative stability of complexes as a function of the metal ion.

Table 2: General Stoichiometry and Stability Trend for Divalent Metal Complexes This table illustrates the common stoichiometry and the expected relative stability trend (Irving-Williams series) for complexes with β-diketonate ligands.

| Metal Ion | Common Stoichiometry (M:L) | Relative Stability Trend |

|---|---|---|

| Co(II) | 1:2 | Moderate |

| Ni(II) | 1:2 | High |

| Cu(II) | 1:2 | Highest |

| Zn(II) | 1:2 | Moderate-High |

| Cd(II) | 1:2 | Varies (not in Irving-Williams series) |

Mixed-Ligand Complex Formation

The formation of mixed-ligand complexes involves the coordination of a central metal ion with two or more different types of ligands. For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, this would entail its co-ligation with other molecules or ions to a metal center. Specific studies detailing which secondary ligands successfully form stable mixed-ligand complexes with the title compound, the synthetic conditions required, and the stoichiometry of the resulting products have not been reported.

Structural Analysis of Metal Complexes

Coordination Geometry and Stereochemistry

The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. Common geometries include octahedral, tetrahedral, and square planar. mdpi.com The stereochemistry involves the 3D arrangement and isomers that can be formed. Without crystallographic data, the specific coordination geometries and stereochemical preferences of metal complexes involving 1-(6-Methylpyridin-3-yl)butane-1,3-dione cannot be detailed.

Supramolecular Interactions in Crystal Lattices

Supramolecular interactions refer to non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals forces, that organize molecules into extended networks in the solid state. nih.gov These interactions are critical in crystal engineering and the design of materials with specific properties. An analysis of these interactions for complexes of 1-(6-Methylpyridin-3-yl)butane-1,3-dione is contingent upon the determination of their crystal structures.

Electronic Structure and Bonding in Coordination Compounds

Understanding the electronic structure and the nature of the metal-ligand bonds is essential for explaining the properties of coordination compounds, including their color, magnetism, and reactivity. Techniques such as UV-visible spectroscopy combined with computational methods like Density Functional Theory (DFT) are often employed for these studies. mdpi.comscielo.org.mx There is currently a lack of published spectroscopic or theoretical studies focused on the electronic structure and bonding within coordination compounds of 1-(6-Methylpyridin-3-yl)butane-1,3-dione.

Spectroscopic and Structural Characterization of 1 6 Methylpyridin 3 Yl Butane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. Like many β-dicarbonyl compounds, 1-(6-Methylpyridin-3-yl)butane-1,3-dione can exist in equilibrium between its keto and enol tautomeric forms. The polarity of the solvent can influence this equilibrium; polar solvents tend to favor the keto tautomer, while the enol form is often predominant in less polar solvents like CDCl₃ researchgate.net. The following analysis considers the signals expected from both tautomers.

The ¹H-NMR spectrum of 1-(6-Methylpyridin-3-yl)butane-1,3-dione is expected to show distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the butane-1,3-dione chain. The integration of these signals would confirm the number of protons in each environment.

The key proton environments are:

Pyridine Ring Protons: The three protons on the substituted pyridine ring (at positions 2, 4, and 5) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their exact shifts and coupling patterns are influenced by the positions of the methyl and dione (B5365651) substituents.

Methyl Protons (Pyridine): The methyl group attached to the pyridine ring is expected to produce a singlet at approximately δ 2.5-2.7 ppm.

Dione Protons (Keto Form): In the keto tautomer, the methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups would give rise to a singlet around δ 3.5-4.0 ppm. The terminal methyl group (-CH₃) adjacent to a carbonyl group would appear as a singlet in the range of δ 2.1-2.3 ppm.

Dione Protons (Enol Form): The enol tautomer presents a different set of signals. The methine proton (-CH=) of the enol form would produce a signal around δ 5.5-6.5 ppm. The terminal methyl group would be slightly shifted compared to the keto form, appearing around δ 2.0-2.2 ppm. A highly characteristic signal for the enol form is the enolic hydroxyl proton (-OH), which is typically a broad singlet found far downfield, often between δ 15-17 ppm, due to strong intramolecular hydrogen bonding.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H (aromatic) | 7.0 - 9.0 | Multiplet | Specific shifts depend on substituent effects. |

| Pyridine-CH₃ | 2.5 - 2.7 | Singlet | |

| Keto -CH₂- | 3.5 - 4.0 | Singlet | Present in keto tautomer. |

| Dione -CH₃ | 2.1 - 2.3 | Singlet | |

| Enol =CH- | 5.5 - 6.5 | Singlet | Present in enol tautomer. |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed. cienotes.com Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. cienotes.com

For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, distinct signals are expected for each of the nine unique carbon atoms in the structure.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione moiety are the most deshielded and will appear furthest downfield, typically in the range of δ 190-205 ppm for the keto form. libretexts.orglibretexts.org In the enol form, the carbonyl carbon signal is shifted upfield to approximately δ 170-185 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen atom and the carbons bearing the substituents will have distinct chemical shifts.

Dione and Methyl Carbons: The aliphatic carbons will appear in the upfield region of the spectrum. The terminal methyl carbon of the dione chain is expected around δ 20-30 ppm. libretexts.org The methylene carbon (-CH₂-) of the keto form would be found around δ 50-60 ppm, while the methine carbon (=CH-) of the enol form would be in the δ 95-105 ppm range. The methyl carbon on the pyridine ring will have a chemical shift in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 190 - 205 | Keto form. libretexts.org |

| Carbonyl (C=O, enol) | 170 - 185 | Enol form. libretexts.org |

| Pyridine Ring (C-aromatic) | 120 - 155 | Five distinct signals expected. |

| Enol (=CH-) | 95 - 105 | Present in enol tautomer. |

| Keto (-CH₂-) | 50 - 60 | Present in keto tautomer. |

| Dione (-CH₃) | 20 - 30 |

While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecule's connectivity. A combination of techniques such as COSY, HSQC, and HMBC would be used for a complete structural assignment of 1-(6-Methylpyridin-3-yl)butane-1,3-dione. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It would show correlations between the vicinal protons on the pyridine ring, helping to confirm their relative positions (e.g., H4, H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the pyridine CH groups, the pyridine methyl group, and the methyl and methylene/methine groups of the dione chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the entire molecule. For instance, HMBC would show a correlation between the pyridine proton at position 2 or 4 and the carbonyl carbon of the dione chain, confirming the attachment point of the side chain to the ring. It would also show correlations between the dione's methyl protons and the adjacent carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The spectrum for 1-(6-Methylpyridin-3-yl)butane-1,3-dione would display several characteristic absorption bands.

C=O Stretching: This is one of the most prominent peaks in the spectrum. For the keto form, two C=O stretching bands would be expected in the range of 1700-1740 cm⁻¹. In the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation, the C=O stretching frequency is lowered and appears as a strong, broad band around 1600-1640 cm⁻¹.

O-H Stretching: The enol tautomer would exhibit a very broad and strong absorption band in the 2500-3200 cm⁻¹ region, corresponding to the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring (both C=C and C=N bonds) will produce a series of sharp bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (enol) | 2500 - 3200 | Strong, Broad | Due to intramolecular H-bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | |

| C=O stretch (keto) | 1700 - 1740 | Strong | |

| C=O / C=C stretch (enol) | 1600 - 1640 | Strong | Lowered frequency due to conjugation and H-bonding. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. westmont.edu It is particularly sensitive to non-polar, symmetric vibrations.

Pyridine Ring Modes: The Raman spectrum would be dominated by the characteristic vibrations of the pyridine ring. The symmetric ring breathing mode (ν₁) is a particularly strong and diagnostic peak, expected around 990-1010 cm⁻¹. nih.gov Other ring stretching modes would also be prominent. researchgate.net

C=O and C=C Vibrations: The C=O and C=C stretching vibrations of the dione moiety, especially in the more symmetric enol form, would also be Raman active.

C-H Vibrations: While C-H stretching modes are visible, they are typically weaker in Raman spectra compared to FT-IR.

The application of Raman spectroscopy can help confirm the presence and substitution pattern of the pyridine ring and provide further insight into the keto-enol tautomerism, as the symmetry of the molecule changes significantly between the two forms. nih.gov

Table 4: Predicted Raman Shifts for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| C=O / C=C stretch | 1580 - 1640 | Medium-Strong | |

| Pyridine Ring Stretch | 1400 - 1600 | Strong | Multiple bands expected. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of 1-(6-Methylpyridin-3-yl)butane-1,3-dione and its derivatives, both standard mass spectrometry and high-resolution mass spectrometry (HRMS) are employed to elucidate their fragmentation patterns and confirm their elemental composition.

The fragmentation of pyridyl β-diketones in the mass spectrometer is influenced by the presence of both the pyridine ring and the β-dicarbonyl moiety. The ionization process, typically electron ionization (EI) or electrospray ionization (ESI), generates a molecular ion which then undergoes a series of fragmentation reactions. Common fragmentation pathways for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups, as well as rearrangements. acs.org For pyridyl-substituted compounds, fragmentation of the pyridine ring itself is also a key consideration. The position of the substituent on the pyridine ring can direct the fragmentation pathways, allowing for the differentiation of isomers. researchgate.net

For the related compound, 1-(Pyridin-3-yl)butane-1,3-dione (B1296583), gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several key fragment ions. nih.gov The fragmentation pattern can be inferred to involve cleavages within the butane-1,3-dione chain and potentially losses from the pyridine ring.

Table 1: Postulated Mass Spectrometry Fragmentation Data for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Fragment Description | Postulated m/z |

| [M]+ (Molecular Ion) | 177 |

| [M - CH3]+ | 162 |

| [M - COCH3]+ | 134 |

| [6-methylpyridin-3-yl-C≡O]+ | 120 |

| [C5H4N(CH3)]+ (Methylpyridine cation) | 92 |

Note: This table is based on theoretical fragmentation patterns and data from analogous compounds.

High-resolution mass spectrometry provides the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition with a high degree of confidence. This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas. For proton pump inhibitors containing pyridine and benzimidazole rings, HRMS has been instrumental in elucidating complex fragmentation mechanisms, including rearrangements and specific cleavages around the sulfur-containing linker. nih.gov

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The electronic transitions observed in 1-(6-Methylpyridin-3-yl)butane-1,3-dione are primarily associated with the π-systems of the pyridine ring and the conjugated enol form of the β-dicarbonyl group.

The principal electronic transitions in organic molecules include σ → σ, n → σ, π → π, and n → π transitions. libretexts.org For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, the most significant absorptions in the UV-Vis region are expected to be the π → π* and n → π* transitions due to the presence of double bonds and lone pairs of electrons on the oxygen and nitrogen atoms.

The pyridine ring itself exhibits characteristic π → π* transitions. wikipedia.org The methyl substituent on the pyridine ring can cause a small bathochromic shift (shift to longer wavelength) of these absorption bands. The β-dicarbonyl moiety exists in a tautomeric equilibrium between the keto and enol forms. The enol form possesses a conjugated system that gives rise to a strong π → π* transition at a longer wavelength compared to the isolated chromophores. The carbonyl groups also have non-bonding electrons (n-electrons) which can undergo n → π* transitions, although these are typically weaker in intensity than π → π* transitions. libretexts.org

The UV-Vis spectrum of the related compound, methyl 6-methyl-2-pyridyl ketone, provides an example of the electronic transitions in a similar system. spectrabase.com The spectrum of 1-(6-Methylpyridin-3-yl)butane-1,3-dione is expected to show multiple absorption bands corresponding to the different electronic transitions within the molecule. The polarity of the solvent can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (blue shift), while π → π* transitions often exhibit a bathochromic shift (red shift). wikipedia.org

Table 2: Expected UV-Vis Absorption Data for 1-(6-Methylpyridin-3-yl)butane-1,3-dione

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 250-280 | Pyridine ring |

| π → π | 280-350 | Conjugated enol form |

| n → π* | >300 | Carbonyl groups |

Note: The exact wavelengths and molar absorptivities can vary with solvent and substitution.

X-ray Crystallography for Molecular Geometry

The pyridine ring is a planar hexagonal structure, with the nitrogen atom and five carbon atoms being sp²-hybridized. wikipedia.org The methyl group attached to the pyridine ring will have a tetrahedral geometry. The butane-1,3-dione chain is flexible and can adopt different conformations. In the solid state, β-diketones often exist in the enol form, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, forming a six-membered pseudo-ring. This intramolecular hydrogen bond contributes to the planarity of this part of the molecule.

Table 3: Predicted Molecular Geometry Parameters for 1-(6-Methylpyridin-3-yl)butane-1,3-dione (Enol Form)

| Parameter | Predicted Value |

| Pyridine Ring Geometry | Planar |

| C-N-C Bond Angle in Pyridine | ~117° |

| C-C-C Bond Angles in Pyridine | ~120° |

| Enol Ring Geometry | Near-planar (due to H-bonding) |

| O-C-C Bond Angle in Enol Ring | ~120° |

| Dihedral Angle (Pyridine-Enol) | Dependent on steric factors |

Note: These are idealized values and can deviate in the actual crystal structure.

Theoretical and Computational Investigations of 1 6 Methylpyridin 3 Yl Butane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic structure and geometry of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed insights into molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. nih.gov

For a molecule like 1-(6-methylpyridin-3-yl)butane-1,3-dione, a DFT calculation would begin with geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. researchgate.net From this optimized geometry, a range of electronic properties can be calculated.

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic transport properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

The following table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical for 1-(6-methylpyridin-3-yl)butane-1,3-dione and are presented for illustrative purposes.

| Property | Hypothetical Value | Significance |

| Total Energy | -687.123 Hartrees | Represents the stability of the optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the net molecular polarity. |

While DFT is a powerful tool, other quantum mechanical methods are also employed for molecular studies, particularly for conformational analysis.

Ab Initio Methods: These "from the beginning" methods solve the Schrödinger equation without using experimental data for parametrization. libretexts.org Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods include Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which better account for electron correlation. scribd.com For a flexible molecule like 1-(6-methylpyridin-3-yl)butane-1,3-dione, ab initio methods can provide highly accurate energy differences between various conformers (spatial arrangements of atoms). researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. numberanalytics.comwikipedia.org Methods like AM1, PM3, and the MNDO family are significantly faster than DFT or ab initio calculations, making them suitable for preliminary conformational searches of large molecules. researchgate.netwikipedia.org However, their accuracy is dependent on the quality of the parametrization for the specific types of atoms and bonds present in the molecule. numberanalytics.comwikipedia.org

A conformational analysis would involve rotating the rotatable bonds in 1-(6-methylpyridin-3-yl)butane-1,3-dione and calculating the relative energy of each resulting conformer to identify the most stable forms.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results. researchgate.net

Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure. aip.org

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental NMR signals to specific atoms in the molecule. aip.org

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. scirp.org

The table below shows a hypothetical comparison between calculated and experimental spectroscopic data for the molecule.

| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

| C=O Stretch (IR) | 1690 cm⁻¹ | 1685 cm⁻¹ |

| Pyridine (B92270) C-H (¹H NMR) | 8.5 ppm | 8.4 ppm |

| Methyl C (¹³C NMR) | 24.0 ppm | 23.5 ppm |

| π → π* Transition (UV-Vis) | 280 nm | 278 nm |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and interactions of molecules over time.

For a molecule with several rotatable single bonds, such as 1-(6-methylpyridin-3-yl)butane-1,3-dione, a vast number of conformations are possible. Exploring this "conformational space" is crucial for understanding its behavior. acs.org

Systematic Searches: This involves rotating each flexible bond by a fixed increment and calculating the energy of each resulting conformation. This method is thorough but becomes computationally prohibitive for molecules with many rotatable bonds.

Stochastic Searches: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory of its dynamic behavior. nih.gov By simulating the molecule at a given temperature, it naturally explores different low-energy conformations, revealing its dynamic flexibility and preferred shapes. nih.gov

If 1-(6-methylpyridin-3-yl)butane-1,3-dione is being investigated as a potential drug candidate or inhibitor, ligand-target docking studies are essential. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). researchgate.netcomputabio.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (1-(6-methylpyridin-3-yl)butane-1,3-dione) and the target receptor.

Search Algorithm: Placing the ligand in the active site of the receptor and systematically exploring different positions, orientations, and conformations. nih.gov

Scoring Function: Evaluating each potential binding pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. computabio.comtandfonline.com

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for understanding the mechanism of action and for designing more potent molecules. omicsonline.org

| Docking Parameter | Illustrative Result | Interpretation |

| Target Protein | Cyclooxygenase-2 (COX-2) | A common target for anti-inflammatory drugs. |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests favorable binding. |

| Key Interactions | Hydrogen bond with Arg120 | The dione (B5365651) moiety could act as a hydrogen bond acceptor. |

| Pi-stacking with Tyr355 | The pyridine ring could interact with aromatic residues in the binding site. |

Molecular Dynamics for Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of individual particles by numerically solving Newton's equations of motion, where forces between particles and their potential energies are defined by molecular mechanics force fields. mdpi.com

For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, MD simulations would be instrumental in understanding its dynamic behavior in various environments, particularly in solution. Key applications would include:

Solvation Dynamics: Simulating the molecule in a solvent box (e.g., water or an organic solvent) would reveal how solvent molecules arrange around it, the stability of these solvation shells, and the energetics of solvation. This is critical for understanding its solubility and transport properties.

Conformational Analysis: The butane-1,3-dione chain possesses conformational flexibility. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly relevant for understanding the dynamics of the intramolecular hydrogen bond present in its enol tautomer. ruc.dkbohrium.com

Interaction with Biomolecules: If this compound were being investigated as a potential drug candidate, MD simulations could model its interaction with a target protein. These simulations can predict binding poses, estimate the free energy of binding, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing a dynamic view that is complementary to static docking methods. researchgate.net

The simulation protocol would involve defining a force field for the molecule, placing it in a simulated environment (e.g., a periodic box of water molecules), and running the simulation for a sufficient time (typically nanoseconds to microseconds) to observe the phenomena of interest.

Electronic Structure Analysis

Like most β-diketones, 1-(6-Methylpyridin-3-yl)butane-1,3-dione exists in a tautomeric equilibrium between the diketo form and two keto-enol forms, with the enol form being significantly stabilized by a strong intramolecular hydrogen bond. ruc.dk Computational studies consistently show the keto-enol tautomer to be the most stable form. ruc.dkbohrium.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgchadsprep.com

HOMO: The HOMO is the orbital containing the highest-energy electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity). For 1-(6-Methylpyridin-3-yl)butane-1,3-dione in its stable enol form, the HOMO is expected to be localized primarily over the electron-rich π-system of the enolate moiety.

LUMO: The LUMO is the lowest-energy empty orbital. It represents the molecule's ability to accept electrons (electrophilicity). The LUMO is generally distributed across the conjugated system, including both the pyridine ring and the dione fragment. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

The introduction of the 6-methyl group, being an electron-donating group, is predicted to slightly raise the energy of the HOMO and LUMO and may marginally decrease the HOMO-LUMO gap compared to the unsubstituted parent compound, potentially increasing its reactivity.

| Parameter | Typical Value Range (eV) for related compounds | Description and Predicted Location | Implication for Reactivity |

|---|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital. Localized on the π-system of the enol-dione fragment. | Governs reactivity towards electrophiles. Site of oxidation. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. Delocalized over the pyridine ring and dione system. | Governs reactivity towards nucleophiles. Site of reduction. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Energy difference between LUMO and HOMO. | Indicator of kinetic stability and polarizability. A smaller gap suggests higher reactivity. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.netmdpi.com The MESP is mapped onto an electron density surface, with colors indicating the nature of the electrostatic potential: red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For 1-(6-Methylpyridin-3-yl)butane-1,3-dione, the MESP surface would reveal:

Negative Potential (Red/Yellow): Strong negative potentials would be concentrated around the two oxygen atoms of the dione moiety and the nitrogen atom of the pyridine ring. These sites are the primary centers for electrophilic attack and are strong hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive potential would be located on the hydrogens attached to the carbon framework, especially the enolic proton involved in the intramolecular hydrogen bond. These sites are susceptible to nucleophilic attack.

The MESP provides a clear rationale for the molecule's intermolecular interactions and its orientation when approaching other molecules or binding to a receptor site.

| Molecular Region | Predicted Potential | Significance |

|---|---|---|

| Carbonyl Oxygen Atoms | Strongly Negative | Primary sites for hydrogen bonding and coordination to metal ions. Susceptible to electrophilic attack. |

| Pyridine Nitrogen Atom | Negative | Acts as a hydrogen bond acceptor and a site for protonation or Lewis acid coordination. |

| Enolic Hydrogen | Strongly Positive | Acts as a strong hydrogen bond donor. |

| Aromatic C-H Hydrogens | Slightly Positive | Potential sites for weak intermolecular interactions with nucleophiles. |

Charge Distribution and Bond Order Analysis

Quantum chemical calculations can provide a quantitative description of how charge is distributed among the atoms in a molecule and the nature of the chemical bonds. Methods like Mulliken population analysis, Natural Population Analysis (NPA), or Atoms in Molecules (AIM) theory are used to assign partial atomic charges.

In 1-(6-Methylpyridin-3-yl)butane-1,3-dione, a significant charge separation is expected due to the presence of highly electronegative oxygen and nitrogen atoms.

Atomic Charges: The oxygen and nitrogen atoms will bear substantial negative partial charges. The carbon atoms bonded to them (the carbonyl carbons and the pyridine carbons adjacent to nitrogen) will carry corresponding positive partial charges. The hydrogen atoms, particularly the enolic proton, will be positively charged.

Bond Order: In the stable enol tautomer, the bond order analysis would show that the C-C bonds within the chelated ring have a bond order between one and two, indicating electron delocalization. Similarly, the C-O bonds would have a bond order less than two, reflecting the delocalized π-system. The intramolecular O-H···O hydrogen bond would also be characterized by a specific bond critical point in AIM analysis, confirming its existence and quantifying its strength.

This detailed charge and bond analysis is fundamental to understanding the molecule's dipole moment, polarity, and the nature of its internal bonding structure. nih.gov

Structure-Activity Relationship (SAR) Predictions based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. acs.orgimist.maresearchgate.net These models are essential in drug discovery and materials science for predicting the activity of new, unsynthesized molecules.

For a class of compounds including 1-(6-Methylpyridin-3-yl)butane-1,3-dione, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition). researchgate.net This process involves:

Data Set Generation: A series of analogues would be synthesized with variations at different positions (e.g., different substituents on the pyridine ring or dione moiety).

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue using computational software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. imist.ma

The role of the 6-methyl group can be analyzed within this framework. Its presence would influence several key descriptors, such as:

Lipophilicity (logP): The methyl group would increase the molecule's lipophilicity, which could enhance membrane permeability.

Steric Descriptors: It introduces steric bulk near the pyridine nitrogen, which could either enhance or hinder binding to a biological target, depending on the shape of the binding site.

Electronic Descriptors: As an electron-donating group, it modifies electronic properties like the dipole moment and the energies of frontier orbitals (EHOMO, ELUMO).

By building a robust QSAR model, researchers can rationally design new derivatives with potentially improved activity by optimizing these key descriptors.

Biological Activity and Mechanistic Studies of 1 6 Methylpyridin 3 Yl Butane 1,3 Dione and Its Analogues

Enzyme Interaction Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For compounds structurally related to 1-(6-methylpyridin-3-yl)butane-1,3-dione, several mechanisms of enzyme interaction have been explored, offering insights into their potential therapeutic applications.

Analysis of Enzyme Inhibition Kinetics and Modes

Understanding the kinetics and mode of enzyme inhibition is critical for drug development. For analogues of 1-(6-methylpyridin-3-yl)butane-1,3-dione, various modes of inhibition have been observed. For instance, a novel purine-8-one derivative containing a methoxy-pyridin-yl moiety, 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one, was found to be a competitive and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). nih.gov Competitive inhibition, where the inhibitor binds to the active site of the enzyme and competes with the substrate, is a common mechanism for compounds that mimic the structure of the natural substrate. Kinetic analysis of such inhibitors typically reveals an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Identification of Specific Enzyme Targets (e.g., Cholinesterases, Topoisomerase-IIa, CDK2, p38α)

Research into compounds with similar structural features to 1-(6-methylpyridin-3-yl)butane-1,3-dione has identified several specific enzyme targets.

Cholinesterases: Isoindoline-1,3-dione derivatives, which share the dione (B5365651) functionality, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.

Topoisomerase-IIa: While direct evidence for 1-(6-methylpyridin-3-yl)butane-1,3-dione is unavailable, other heterocyclic compounds are known to target topoisomerase-IIa, an enzyme essential for DNA replication and repair.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. The pyridine (B92270) scaffold is present in various known CDK inhibitors.

p38α: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in inflammatory responses. Pyridinyl-containing compounds have been explored as inhibitors of p38α.

Molecular Basis of Ligand-Enzyme Binding